molecular formula C14H12OS B6325574 (2E)-3-(5-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one CAS No. 952577-57-0

(2E)-3-(5-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one

Cat. No. B6325574
CAS RN: 952577-57-0
M. Wt: 228.31 g/mol
InChI Key: UYUZTWAUXXENAV-MDZDMXLPSA-N
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Description

(2E)-3-(5-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a strong odor and a boiling point of 151 °C. It is also known as Methylthiophenol or 5-methylthiophenol and is used as an intermediate in the synthesis of various organic compounds. This compound has been studied extensively for its potential application in the field of medicinal chemistry and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Methylthiophenol has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used in the synthesis of polymers materials, such as polyurethanes and polyamides. Additionally, it has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Mechanism of Action

Methylthiophenol has been found to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, and to inhibit the activity of enzymes involved in the synthesis of proteins, such as glycogen synthase. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA polymerase.
Biochemical and Physiological Effects
Methylthiophenol has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-tumor effect, as well as an anti-inflammatory effect. Additionally, it has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have an antioxidant effect, as well as an anti-allergic effect.

Advantages and Limitations for Lab Experiments

Methylthiophenol has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it has a wide range of applications in the field of scientific research. However, it is important to note that there are some limitations to its use in laboratory experiments. For instance, it has a strong odor and can be toxic if ingested. Additionally, it can be corrosive and can react with other compounds.

Future Directions

The potential applications of methylthiophenol in the field of scientific research are still being explored. Possible future directions for research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential use in the development of new materials and nanomaterials. Finally, research could also be conducted to explore its potential use in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

Methylthiophenol can be synthesized using a variety of methods. The most common method is the reaction of phenylacetylene with sulfur in the presence of a base such as sodium hydroxide. This reaction produces (2E)-3-(5-methylthiophen-2-yl)-1-phenylprop-2-en-1-one as the major product. Other methods for the synthesis of methylthiophenol include the reaction of phenylacetylene with thiophenol in the presence of a base, the reaction of phenylacetylene with thiophene in the presence of a base, and the reaction of phenylacetylene with thiophene oxide in the presence of a base.

properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-7-8-13(16-11)9-10-14(15)12-5-3-2-4-6-12/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUZTWAUXXENAV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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